molecular formula C8H14O3 B8510025 6-Acetoxyhexanal

6-Acetoxyhexanal

Cat. No.: B8510025
M. Wt: 158.19 g/mol
InChI Key: LHOKCCUPZYSAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxyhexanal is an aldehyde derivative featuring an acetoxy (-OAc) group on the sixth carbon of its six-carbon chain. The acetoxy group introduces ester functionality, enhancing lipophilicity compared to hydroxyl- or methoxy-substituted analogs. This compound is likely synthesized via acetylation of a precursor alcohol, similar to routes described for phenyl-substituted derivatives .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

6-oxohexyl acetate

InChI

InChI=1S/C8H14O3/c1-8(10)11-7-5-3-2-4-6-9/h6H,2-5,7H2,1H3

InChI Key

LHOKCCUPZYSAJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs include 6-Hydroxyhexanal , 6-Methoxyhexanal , and the parent compound Hexanal . Their properties are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups logP (Estimated) Key Features
6-Acetoxyhexanal C₈H₁₄O₃* 158.20* Aldehyde, Ester ~1.5–2.0* High lipophilicity; ester stability
6-Hydroxyhexanal C₆H₁₂O₂ 116.16 Aldehyde, Alcohol ~0.8–1.2 Polar; reactive hydroxyl group
6-Methoxyhexanal C₇H₁₄O₂ 130.19 Aldehyde, Ether ~1.2–1.5 Moderate polarity; ether stability
Hexanal C₆H₁₂O 100.16 Aldehyde 1.78 Volatile; used in flavor production

*Estimated based on structural analogs .

Notes:

  • Discrepancies in Evidence: 6-Hydroxyhexanal’s reported molecular formula (C₆H₁₂O₂) conflicts with its SMILES string (O=CCCCCCO), which implies a seven-carbon chain (C₇H₁₄O₂) .
  • logP Trends : The acetoxy group increases lipophilicity compared to hydroxyl or methoxy substituents, impacting solubility and bioavailability.

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